molecular formula C13H13ClN2O3 B1426501 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid CAS No. 77290-47-2

2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid

Cat. No. B1426501
CAS RN: 77290-47-2
M. Wt: 280.7 g/mol
InChI Key: KHKMVRUWPPZUMF-UHFFFAOYSA-N
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Description

2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid (ACIPA) is a heterocyclic compound belonging to the class of indole-3-carboxylic acids. It is a colorless solid with a molecular weight of 343.8 g/mol and the molecular formula C14H10ClNO3. ACIPA is used in the pharmaceutical and biotechnological industries as a building block for the synthesis of various compounds.

Scientific Research Applications

Immunomodulating Effects and Antiviral Activity

2-Acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, due to its structural similarity with compounds showing immunomodulating effects, may exhibit similar biological activities. Compounds like Inosine pranobex, a synthetic derivative formed from the p-acetamido benzoate salt of N-N dimethylamino-2-propanol and inosine, have demonstrated immunomodulating effects leading to antiviral and antitumor activities. This suggests potential applications in the treatment of viral infections and certain cancers, although further studies are required for confirmation (Campoli-Richards et al., 1986).

Organic Solvents and Supercritical Fluids in Extraction

The compound's potential solubility in organic solvents and supercritical fluids highlights its relevance in the separation and extraction processes. Research on the reactive extraction of carboxylic acids using organic compounds and supercritical CO2 indicates the efficiency of these methods in isolating carboxylic acids from aqueous solutions. This technology could be applied to the purification or synthesis processes involving 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, benefiting from the environmentally friendly and recoverable characteristics of supercritical CO2 (Djas & Henczka, 2018).

Sorption and Environmental Impact

The environmental behavior of similar indolic and carboxylic acid compounds, such as phenoxy herbicides, has been extensively studied. These studies provide insights into the sorption mechanisms and environmental mobility of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. Understanding these properties is crucial for assessing the environmental impact of this compound, especially in relation to soil and water pollution (Werner et al., 2012).

Indole Synthesis and Chemical Research

Given its indole core structure, this compound is relevant in the synthesis of indole and its derivatives, which are of significant interest in organic chemistry. Indole synthesis methods have evolved, offering a variety of pathways for constructing complex molecules for pharmaceutical and material science applications. The methodologies and classifications of indole synthesis could apply to or be influenced by research involving 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, underlining its importance in synthetic organic chemistry (Taber & Tirunahari, 2011).

properties

IUPAC Name

2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKMVRUWPPZUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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